Potassium;trifluoro-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]boranuide
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Description
Scientific Research Applications
Borylation of Fluorinated Arenes
Potassium salts of boron-centered nucleophiles demonstrate reactivity with perfluorinated arenes, leading to the formation of new tricyano(aryl)borates with high chemo- and regioselectivity. These reactions proceed via an SNAr mechanism, offering a unique pathway to synthesize stable tricyano(aryl)borates, which are important for further chemical transformations (Landmann et al., 2017).
Organic Chemistry Applications
Potassium trifluoro(organo)borates are stable organoboron derivatives that have shown promising reactivity in organic synthesis. They are more reactive than boronic acids or esters in numerous reactions, including transmetallation reactions with transition metals. This reactivity opens new perspectives for their application in organic chemistry (Darses & Genêt, 2003).
Synthesis and Application of Alkenylstannanes
Base-sensitive cyclopropenes undergo direct stannylation in the presence of stoichiometric potassium fluoride, leading to the synthesis of alkenylstannanes. This methodology provides access to tetrasubstituted cyclopropenes, showcasing the utility of potassium fluoride in enabling novel synthetic routes (Fordyce et al., 2008).
Trifluoromethylation of Aryl Iodides
Potassium (trifluoromethyl)trimethoxyborate serves as a new source of CF3 nucleophiles in copper-catalyzed trifluoromethylation reactions. This crystalline salt is stable, easy to handle, and transforms various aryl iodides into benzotrifluorides under mild conditions, highlighting its significance in introducing trifluoromethyl groups into organic molecules (Knauber et al., 2011).
Cross-Coupling Reactions
Potassium alkyltrifluoroborates participate in palladium-catalyzed coupling reactions with aryl and 1-alkenyl trifluoromethanesulfonates, demonstrating the utility of potassium trifluoroborates in facilitating cross-coupling reactions. This method allows for the synthesis of arenes and alkenes, further emphasizing the role of these compounds in organic synthesis (Molander & Ito, 2001).
Properties
IUPAC Name |
potassium;trifluoro-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]boranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF6.K/c8-6(9,10)4-1-5(2-4,3-4)7(11,12)13;/h1-3H2;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEVWGLAJFKQSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C12CC(C1)(C2)C(F)(F)F)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF6K |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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